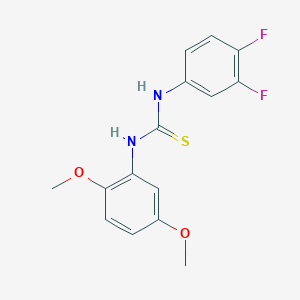
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea compounds and has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It also inhibits the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's anti-cancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been found to reduce oxidative stress, inflammation, and cell proliferation in various in vitro and in vivo models. It has also been found to improve cognitive function and reduce the risk of cardiovascular diseases. However, the exact biochemical and physiological effects of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments. It is stable, easily synthesized, and has low toxicity. However, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations as well. It is insoluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential.
Direcciones Futuras
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown promising results in preclinical studies, and its potential therapeutic applications are vast. Future research should focus on investigating its mechanism of action, optimizing its synthesis method, and developing new formulations that improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. Furthermore, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use in combination therapy with other drugs should be explored. Overall, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-methoxybenzylamine under basic conditions. The resulting product is then purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. This method has been found to be efficient and yields high purity N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has shown anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQOUHGNQJHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)





![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)